molecular formula C14H8FNO2S B2547137 1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-80-8

1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one

Cat. No. B2547137
CAS RN: 877811-80-8
M. Wt: 273.28
InChI Key: CICZXIFPYOSCCX-UHFFFAOYSA-N
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Description

The compound "1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one" is a fluorinated benzothiazole derivative. Fluorinated benzothiazoles are a class of compounds that have been extensively studied due to their potential biological activities, including antitumor properties , and their use as imaging agents in positron emission tomography (PET) . These compounds have also been evaluated for their antimicrobial activities .

Synthesis Analysis

The synthesis of fluorinated benzothiazoles typically involves modifications of established cyclization processes such as the Jacobsen cyclization . For instance, the synthesis of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles has been achieved by modifying the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides . Similarly, the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles for PET imaging has been accomplished through a modified Jacobson thioanilide radical cyclization chemistry .

Molecular Structure Analysis

The molecular structure of fluorinated benzothiazoles has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography . The crystal structure of related compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, has been determined, revealing intramolecular hydrogen bonding and intermolecular interactions that govern crystal packing .

Chemical Reactions Analysis

Fluorinated benzothiazoles exhibit a range of biological activities, which can be attributed to their ability to undergo various chemical reactions in biological systems. For example, the antitumor activity of these compounds has been linked to their cytotoxic effects in certain human breast cancer cell lines, and their ability to induce cytochrome P450 CYP1A1, which is crucial for their specificity . The synthesis of radiolabeled fluorinated arylbenzothiazoles for PET imaging involves the reaction of phenolic hydroxyl precursors with carbon-11 labeled methyl triflate .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as lipophilicity, have been studied using techniques like reversed-phase thin-layer chromatography (TLC) . These studies help in understanding the behavior of these compounds in biological systems and their potential as drug candidates. The lipophilicity of these compounds is an important factor in their biological activity and distribution within the body .

Scientific Research Applications

Antitumor Activity

Research has demonstrated the significant potential of fluorinated benzothiazoles, including 1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one derivatives, in antitumor activity. These compounds have shown potent cytotoxic effects in vitro against various cancer cell lines. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles were found to be cytotoxic in sensitive human breast cancer cell lines, highlighting their potential as antitumor agents (Hutchinson et al., 2001). Additionally, a series of 2-phenylbenzothiazoles, synthesized based on their in vitro antitumor properties, revealed that 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648) exhibited potent and selective inhibitory activity against lung, colon, and breast cancer cell lines (Mortimer et al., 2006).

Synthesis and Structural Analysis

The synthesis and structural properties of fluorinated benzothiazoles and their derivatives have been extensively studied. Novel synthetic routes have been developed to produce mono- and difluorinated benzothiazoles, contributing to the structural diversity and potential applications of these compounds. For example, research into the synthesis, structural, and vibrational properties of 1-(4-fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas provided insights into their conformational properties, aiding in the development of new compounds with potential biological activities (Saeed et al., 2011).

Mechanism of Action and Biological Effects

The mechanism of action and biological effects of fluorinated benzothiazoles have also been a focus of research. Studies have indicated that these compounds may act through various biological pathways, including the induction of specific enzymes and interaction with cellular targets, to exert their antitumor effects. For instance, the antitumor benzothiazole derivative 2-(4-aminophenyl)benzothiazoles’ mechanism of action includes the induction and biotransformation by cytochrome P450 1A1, pointing to a sophisticated interaction with cellular metabolism (Bradshaw et al., 2002).

Antimicrobial Activity

Additionally, fluorinated 1,2-benzisothiazol-3(2H)-ones and their derivatives have been evaluated for their antifungal and antibacterial activities. Several compounds within this category demonstrated high activity against fungi and Gram-positive microorganisms, suggesting their potential utility as antimicrobial agents (Carmellino et al., 1994).

properties

IUPAC Name

1-(3-fluorobenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2S/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICZXIFPYOSCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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